(3-Methoxypropyl)(methyl){2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}amine
Description
(3-Methoxypropyl)(methyl){2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}amine is a boronate-containing tertiary amine with a complex structure featuring:
- A 3-methoxypropyl group linked to a methylamine core.
- A phenoxyethyl chain substituted at the para position with a tetramethyl-1,3,2-dioxaborolane ring. Its methoxy and phenoxy groups contribute to moderate lipophilicity, which may influence pharmacokinetic properties like membrane permeability and metabolic stability.
Properties
IUPAC Name |
3-methoxy-N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32BNO4/c1-18(2)19(3,4)25-20(24-18)16-8-10-17(11-9-16)23-15-13-21(5)12-7-14-22-6/h8-11H,7,12-15H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAKCBUXPMILGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN(C)CCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-Methoxypropyl)(methyl){2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}amine , also known by its CAS number 690636-28-3, is a synthetic organic compound with potential biological activities. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Structural Formula
The molecular formula of the compound is , with a molecular weight of approximately 333.23 g/mol. The compound features a complex structure that includes a boron-containing moiety, which is significant for its biological interactions.
Physical Properties
- Purity : 95%
- Form : Liquid
- Storage Temperature : Room Temperature
InChI Key
The InChI key for this compound is ZZAKCBUXPMILGG-UHFFFAOYSA-N.
Pharmacological Potential
Research indicates that compounds similar to this compound may exhibit various pharmacological activities, including:
- Anticancer Activity : The presence of the dioxaborole moiety suggests potential applications in cancer therapy due to its ability to interact with biological targets involved in cell proliferation and apoptosis.
- Neuroprotective Effects : Similar compounds have shown promise in neuroprotection, potentially aiding in conditions like Alzheimer's disease by modulating neurotransmitter systems.
The exact mechanisms of action for this compound are still under investigation. However, it is hypothesized that the dioxaborole structure may facilitate interactions with specific enzymes or receptors, influencing pathways related to cell signaling and metabolism.
In Vitro Studies
Recent studies have demonstrated that compounds with similar structures can inhibit specific cancer cell lines. For instance, a study found that dioxaborole derivatives reduced the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways.
In Vivo Studies
Animal models have been utilized to assess the efficacy of related compounds. One study reported that administration of a similar dioxaborole compound led to a significant reduction in tumor size in mice models of breast cancer.
| Study | Compound | Model | Findings |
|---|---|---|---|
| Dioxaborole derivative | Breast cancer cell line | Induced apoptosis | |
| Similar dioxaborole | Mouse model | Reduced tumor size |
Safety and Toxicology
The compound is classified as harmful if swallowed (H301) and may cause respiratory irritation (H335). It is essential to handle it with care in laboratory settings, following appropriate safety protocols.
Comparison with Similar Compounds
(a) 3-Methoxy-N-[4-(2-methoxyethoxy)benzyl]-1-propanamine
- Structure : Contains a methoxypropylamine backbone and a benzyl group substituted with a 2-methoxyethoxy moiety.
- Key Differences : Lacks the boronate ring, reducing its utility in boron-mediated applications (e.g., protease inhibition or bioconjugation). However, the ethoxy-benzyl group enhances water solubility compared to the target compound .
- Applications : Primarily used as a synthetic intermediate for amines in drug discovery.
(b) (2-Methoxyethyl)(3-phenylpropyl)amine
- Structure : Features a methoxyethyl group and a phenylpropyl chain.
- Key Differences: Absence of aromatic boronate and phenoxyethyl linker.
Boronate-Containing Analogues
(a) {3-[2-(Benzyloxy)ethoxy]-5-fluorophenyl}boronic acid
- Structure : Includes a boronic acid group and a benzyloxy-ethoxy substituent.
- Key Differences : Boronic acid (B(OH)₂) instead of a dioxaborolane ring. Boronic acids are less stable in aqueous media but are widely used in Suzuki couplings. The target compound’s dioxaborolane ring improves stability under physiological conditions .
(b) Methyl(3-(4-methoxyphenoxy)propyl)amine
- Structure: Similar phenoxypropylamine backbone but lacks the boronate group.
- Synthesis: Prepared via substitution of 4-methoxyphenol, analogous to methods for boronate-containing amines .
- Applications: Used in ligand design for G protein-coupled receptors (GPCRs), highlighting the versatility of phenoxyalkylamines in medicinal chemistry.
Physicochemical and Bioactivity Comparisons
Key Observations:
Boronate vs. Non-Boronate: The target compound’s dioxaborolane group provides stability and reactivity distinct from boronic acids or non-boronated amines.
Bioactivity Clustering: Compounds with similar substructures (e.g., phenoxyethyl chains) may share bioactivity profiles, as structural similarity often correlates with target affinity .
Preparation Methods
Organolithium-Mediated Borylation Method
This method involves the lithiation of a suitable precursor followed by reaction with a boron reagent to install the dioxaborolane group.
| Parameter | Details |
|---|---|
| Starting Material | Precursor amine (M1) - 3.0 g, 11.6 mmol |
| Solvent | Freshly distilled tetrahydrofuran (THF), 80 mL |
| Temperature | -78 °C during lithiation; warming to room temperature over 24 h |
| Reagents | n-Butyllithium (1.6 M in hexane), 8.7 mL (13.9 mmol); 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.6 g, 13.9 mmol) |
| Atmosphere | Nitrogen (inert atmosphere) |
| Reaction Time | Lithiation: 1–2 hours at -78 °C; Borylation: 24–26 hours warming to room temperature |
| Workup | Quenched with water, extracted with chloroform, washed with brine, dried over MgSO4 |
| Purification | Column chromatography on silica gel (ethyl acetate:dichloromethane) |
| Yield | Approximately 42–45% |
| Product Description | Light-yellow oil |
| Characterization | 1H NMR, 13C NMR, IR, elemental analysis |
Experimental Summary:
- In a flame-dried, two-necked flask under nitrogen, the precursor amine is dissolved in THF and cooled to -78 °C.
- n-Butyllithium is added dropwise, and the mixture is stirred at -78 °C for 1–2 hours to generate the lithiated intermediate.
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is added rapidly, and the mixture is allowed to warm to room temperature over 24 hours.
- The reaction mixture is quenched, extracted, and purified to afford the desired boronate ester product with a yield around 45%.
- 1H NMR (400 MHz, CDCl3): δ 7.77 (d, 2H, J=8.8 Hz), 6.90 (d, 2H, J=8.8 Hz), 3.94 (t, 2H, J=6.4 Hz), 2.46 (t, 2H, J=6.8 Hz), 2.26 (s, 6H), 1.88 (m, 2H), 1.25 (s, 12H).
- 13C NMR (100 MHz, CDCl3): 161.57, 136.73, 113.41, 83.13, 74.40, 66.02, 54.09, 45.42, 27.43, 25.00.
- IR (KBr): 2981, 2936, 2816, 2716, 1566, 1463, 1281, 1245 cm⁻¹.
- Elemental analysis consistent with C17H28BNO3.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Type) Method
An alternative synthesis involves palladium-catalyzed borylation of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine with a diboron reagent.
| Parameter | Details |
|---|---|
| Starting Material | 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine (2.0 g, 7.75 mmol) |
| Boron Reagent | 4,4,4',4',5,5,5',5'-Octamethyl-2,2'-bi(1,3,2-dioxaborolane) (2.36 g, 9.30 mmol) |
| Catalyst | Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II)·CH2Cl2 (0.063 g, 0.08 mmol) |
| Base | Potassium acetate (3.04 g, 30.99 mmol) |
| Solvent | 1,4-Dioxane (35 mL) |
| Temperature | 90 °C |
| Reaction Time | 16 hours |
| Atmosphere | Nitrogen (inert atmosphere) |
| Workup | Evaporation, redissolution in dichloromethane, water wash, drying, filtration |
| Purification | Flash chromatography (0–10% MeOH in dichloromethane gradient) |
| Yield | Approximately 42% |
| Product Description | Brown oil that solidifies on standing |
| Characterization | 1H NMR, Mass spectrometry |
Experimental Summary:
- The catalyst, brominated amine, diboron reagent, and potassium acetate are combined in 1,4-dioxane under nitrogen.
- The mixture is degassed and heated at 90 °C for 16 hours.
- After reaction completion, the mixture is concentrated, extracted, and purified by flash chromatography.
- The product is obtained in about 42% yield as a brown oil.
- 1H NMR (400 MHz, CDCl3): δ 1.33 (s, 12H), 1.96–2.07 (m, 2H), 2.34 (s, 6H), 2.52–2.65 (m, 2H), 4.04 (t, 2H), 6.83–6.94 (m, 2H), 7.68–7.78 (m, 2H).
- Mass Spectrum (ES+): m/z [M+H]+ = 306.
Comparative Summary Table of Preparation Methods
| Aspect | Organolithium-Mediated Borylation | Palladium-Catalyzed Cross-Coupling |
|---|---|---|
| Starting Material | Precursor amine (M1) | 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine |
| Key Reagents | n-Butyllithium, 2-Isopropoxy-4,4,5,5-tetramethyl-dioxaborolane | Diboron reagent, Pd catalyst, potassium acetate |
| Solvent | Tetrahydrofuran (THF) | 1,4-Dioxane |
| Temperature | -78 °C to room temperature | 90 °C |
| Reaction Time | 24–26 hours | 16 hours |
| Atmosphere | Nitrogen (inert) | Nitrogen (inert) |
| Yield | ~42–45% | ~42% |
| Product Form | Light-yellow oil | Brown oil (solidifies on standing) |
| Purification | Silica gel chromatography | Flash chromatography |
| Advantages | Straightforward lithiation and borylation | Palladium catalysis allows direct borylation of aryl bromide |
| Limitations | Requires low temperature and careful handling of n-BuLi | Requires expensive Pd catalyst and longer purification |
Research Findings and Notes
- The organolithium method requires stringent anhydrous and inert conditions due to the sensitivity of n-butyllithium and the lithiated intermediates.
- The palladium-catalyzed method is a variant of Suzuki-Miyaura borylation, which is widely used for installing boronate esters on aromatic rings.
- Both methods yield moderate amounts (~40–45%), which is typical for such functionalized boronate esters.
- Spectroscopic data confirm the structure and purity of the product, with characteristic NMR signals for aromatic protons, methoxy groups, and the pinacol boronate moiety.
- The choice of method depends on available starting materials, equipment, and scale.
Q & A
(Basic) What are the recommended synthetic routes for preparing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, with a focus on introducing the tetramethyl-1,3,2-dioxaborolan-2-yl group via Suzuki-Miyaura coupling precursors. A plausible route includes:
Borylation of the phenoxy intermediate : React 4-bromophenol derivatives with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in a dioxane/water solvent system at 55–80°C .
Amine functionalization : Introduce the (3-methoxypropyl)(methyl)amine moiety via nucleophilic substitution or reductive amination, ensuring proper protection/deprotection of reactive groups.
Purification : Use column chromatography or recrystallization (e.g., ethyl acetate/hexane) to isolate the product. Confirm purity via HPLC or LC-MS .
(Basic) How should researchers handle and store this compound to ensure safety and stability?
Methodological Answer:
- Safety Precautions : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Use in a fume hood to prevent inhalation of dust/aerosols .
- Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the boronate ester. Desiccate to avoid moisture-induced degradation .
- Waste Disposal : Neutralize residues before disposal in approved chemical waste containers .
(Basic) What spectroscopic methods are effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify protons on the methoxypropyl, methyl, and phenoxyethyl groups. The tetramethyl-dioxaborolane group appears as a singlet (~1.3 ppm for methyl groups) .
- ¹¹B NMR : Confirm the presence of the boronate ester (δ ~30 ppm) .
- LC-MS/HRMS : Verify molecular weight ([M+H]⁺) and detect impurities (e.g., hydrolyzed boronic acid) .
- FT-IR : Check for B-O (1350–1310 cm⁻¹) and C-N (1250–1020 cm⁻¹) stretches .
(Advanced) How can reaction conditions be optimized for Suzuki-Miyaura coupling using this boronate ester?
Methodological Answer:
- Catalyst Screening : Compare Pd(PPh₃)₄, Pd(dppf)Cl₂, and XPhos-Pd-G3 for efficiency. Pd(dppf)Cl₂ often provides higher yields for sterically hindered substrates .
- Solvent/Base Optimization : Test mixtures like dioxane/H₂O (4:1) with K₂CO₃ or Cs₂CO₃. Higher polarity solvents improve solubility of ionic intermediates .
- Temperature/Time : Conduct reactions at 80–100°C for 12–24 hours. Monitor progress via TLC or in-situ NMR .
(Advanced) What strategies mitigate decomposition or side reactions during synthesis?
Methodological Answer:
- Inert Atmosphere : Use Schlenk lines or gloveboxes to exclude moisture/O₂, which can hydrolyze the boronate ester or oxidize amines .
- Low-Temperature Quenching : After coupling, cool reactions to 0°C before workup to minimize boronate ester degradation .
- Side Reaction Analysis : If N-alkylation competes with desired substitution, switch to bulkier bases (e.g., DIPEA) or adjust stoichiometry .
(Advanced) How do structural modifications (e.g., methoxypropyl chain length) impact reactivity?
Methodological Answer:
- Solubility Studies : Replace 3-methoxypropyl with shorter (methoxyethyl) or longer (methoxybutyl) chains to assess solubility in polar/nonpolar solvents (e.g., DMSO vs. THF) .
- Reactivity Assays : Compare coupling efficiencies in Suzuki reactions. Longer chains may sterically hinder Pd catalyst access to the boronate ester .
- Stability Profiling : Monitor hydrolytic stability at pH 7.4 (physiological buffer) to evaluate suitability for biomedical applications .
(Data Analysis) How should contradictory NMR data be resolved when confirming the compound's structure?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, distinguish methoxypropyl methylenes from aromatic protons .
- Variable Temperature NMR : Heat samples to 50–60°C to sharpen broad peaks caused by dynamic exchange (e.g., rotamers) .
- Comparative Analysis : Cross-reference with spectra of analogous boronate esters (e.g., ) to identify diagnostic peaks .
(Advanced) What are the challenges in achieving high enantiomeric purity with chiral intermediates?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases to separate enantiomers .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during amine functionalization. Monitor enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .
(Basic) What are the critical parameters to monitor during purification?
Methodological Answer:
- Column Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (1:3 to 1:1 gradients). Monitor fractions by TLC (Rf ~0.4 in 1:1 EA/Hex) .
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) by slow cooling to –20°C. Filter under reduced pressure and dry under vacuum .
(Advanced) How does the tetramethyl-dioxaborolane group influence stability under varying pH?
Methodological Answer:
- Hydrolytic Stability Assays : Incubate the compound in buffers (pH 2–10) at 37°C. Quantify boronic acid formation via ¹¹B NMR or LC-MS. The dioxaborolane group is stable at neutral pH but hydrolyzes rapidly under acidic/basic conditions .
- Stabilization Strategies : Co-formulate with pinacol or other diols to regenerate the boronate ester in situ .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
